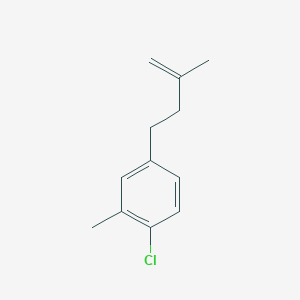
4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene is an organic compound with a complex structure that includes a chlorinated aromatic ring and a butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene typically involves the reaction of 4-chloro-3-methylphenyl derivatives with appropriate butene precursors. One common method is the alkylation of 4-chloro-3-methylphenyl compounds using butene under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic ketones, while reduction may produce chlorinated aromatic alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different chemical properties and applications.
4-Chloro-3,5-dimethylphenol: Another related compound with additional methyl groups, leading to different reactivity and uses.
Eigenschaften
Molekularformel |
C12H15Cl |
|---|---|
Molekulargewicht |
194.70 g/mol |
IUPAC-Name |
1-chloro-2-methyl-4-(3-methylbut-3-enyl)benzene |
InChI |
InChI=1S/C12H15Cl/c1-9(2)4-5-11-6-7-12(13)10(3)8-11/h6-8H,1,4-5H2,2-3H3 |
InChI-Schlüssel |
HUNPNXFNDWVKGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCC(=C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















